6,11-dihydroxytetracene-5,12-dione

Description

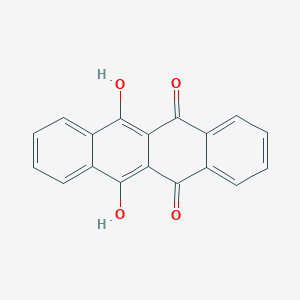

Structure

3D Structure

Properties

IUPAC Name |

6,11-dihydroxytetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)17(21)11-7-3-4-8-12(11)18(14)22/h1-8,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECAURYYBPUIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322410 | |

| Record name | 6,11-Dihydroxy-5,12-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-52-0 | |

| Record name | 1785-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,11-Dihydroxy-5,12-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,11-Dihydroxy-5,12-naphthacenedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

spectroscopic characterization of 6,11-dihydroxytetracene-5,12-dione

An In-Depth Technical Guide to the Spectroscopic Characterization of 6,11-dihydroxytetracene-5,12-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant organic molecule belonging to the tetracenequinone family, structurally related to the well-known quinizarin (1,4-dihydroxyanthraquinone). Its extended π-conjugated system and redox-active quinone moiety make it a compound of interest in materials science, organic electronics, and as a precursor for more complex chemical structures, including analogues of anthracycline anticancer agents.[1] A thorough and unambiguous structural confirmation and purity assessment are paramount for any application. This guide provides a comprehensive, multi-technique spectroscopic approach to the characterization of this compound, grounded in first principles and supported by established methodologies. We will delve into the causality behind experimental choices and the logic of spectral interpretation, providing a self-validating framework for analysis.

Introduction to this compound

The core structure of this compound features a linear, tetracyclic aromatic framework (tetracene) functionalized with two ketone groups and two hydroxyl groups at the peri-positions. This arrangement creates a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent quinone oxygen, a feature that profoundly influences its chemical and spectroscopic properties.[2][3] Spectroscopic characterization is not merely a procedural step but a crucial analytical process to confirm the successful synthesis of this precise isomer, assess its purity, and understand its electronic behavior, which is fundamental to its performance in any application.

Caption: Structure of this compound with key positions labeled.

Synthesis and Purity Verification Workflow

The compound is often prepared via a modified Sartori's procedure, a Diels-Alder reaction between a phthalide anion and a naphthoquinone derivative.[4] Regardless of the synthetic route, the final product requires rigorous purification, typically via recrystallization or column chromatography, to remove starting materials, intermediates, and potential side products. Spectroscopy is the definitive tool to track the purification process and validate the final product's identity and cleanliness.

Caption: General workflow for the synthesis, purification, and verification of the target compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

Expertise & Causality: UV-Vis spectroscopy is the primary technique for probing the electronic structure of conjugated systems. For this compound, the extensive π-system gives rise to characteristic absorptions. The spectrum is typically dominated by high-energy π → π* transitions and a lower-energy, visible-region n → π* transition associated with the quinone carbonyls.[5] The position and intensity of these bands are highly sensitive to the molecular structure and solvent environment, making UV-Vis a powerful tool for initial identification.

Experimental Protocol:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (200-800 nm). Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically 1-10 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

-

Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Data Acquisition: Rinse and fill the cuvette with the sample solution. Record the absorption spectrum from ~200 to 800 nm.

Data Interpretation: The spectrum is expected to show two main features, similar to related tetracene diones.[6]

-

π → π Transitions:* Intense absorption bands in the UV region, typically below 350 nm. A strong peak around 259 nm is characteristic of the π-π* transition in the conjugated system.[6]

-

n → π Transition:* A broad, less intense absorption band in the visible region (~450-550 nm). This band is responsible for the compound's color. The presence of hydroxyl groups and intramolecular hydrogen bonding can cause a bathochromic (red) shift of this band compared to unsubstituted quinones.[5][7]

| Transition Type | Approximate λmax Range (nm) | Typical Molar Absorptivity (ε) | Assignment |

| π → π | 250 - 350 | High ( > 10,000 M⁻¹cm⁻¹) | Aromatic system electronic transition |

| n → π | 450 - 550 | Low to Medium ( < 5,000 M⁻¹cm⁻¹) | Quinone carbonyl lone pair transition |

Fluorescence Spectroscopy

Expertise & Causality: Fluorescence spectroscopy provides insight into the molecule's behavior after absorbing light. While many quinones are known to be weak emitters due to efficient intersystem crossing, the rigid, planar structure of the tetracene core can enhance fluorescence. Indeed, 6,11-dihydroxynaphthacene-5,12-dione has been reported to exhibit yellow fluorescence in the solid state.[2] Studying its fluorescence in solution helps to understand its excited-state deactivation pathways.

Experimental Protocol:

-

Sample Preparation: Prepare a very dilute solution (e.g., 0.1-1 µM) in a suitable spectroscopic-grade solvent (e.g., DCM) to minimize re-absorption and aggregation-induced quenching.[8]

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary scan) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum, confirming the emitting species.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λmax from UV-Vis) and scan the emission monochromator to record the fluorescence spectrum.

Data Interpretation:

-

Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift. A significant Stokes shift is common in molecules that undergo geometric relaxation in the excited state.

-

Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It can be determined relative to a known standard. For many tetracene derivatives, the quantum yield is sensitive to solvent and substitution.[9] A low quantum yield in solution might indicate that other de-excitation pathways, such as internal conversion or intersystem crossing, are dominant.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a cornerstone technique for identifying functional groups. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending). For this molecule, IR is particularly effective for confirming the presence of the hydroxyl and quinone carbonyl groups and probing the intramolecular hydrogen bond.

Experimental Protocol (ATR Method):

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Press the anvil against the crystal and run a background scan.

-

Sample Application: Place a small amount of the solid sample onto the crystal.

-

Pressure Application: Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: The strong intramolecular hydrogen bond is the most influential feature in the IR spectrum. It significantly affects the O-H and C=O stretching frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Insights |

| O-H Stretch (phenolic) | 3200 - 2500 (very broad) | The extreme broadness and shift to low frequency are definitive evidence of strong intramolecular hydrogen bonding.[2][3] |

| C-H Stretch (aromatic) | 3100 - 3000 | Confirms the presence of the aromatic rings. |

| C=O Stretch (quinone) | 1680 - 1630 | The intramolecular H-bond lowers the frequency of the adjacent C=O group. A split peak or a broad band may appear due to the two distinct carbonyl environments. |

| C=C Stretch (aromatic) | 1600 - 1450 | A series of sharp peaks characteristic of the fused aromatic ring system. |

Reference spectra for similar dihydroxyanthraquinones can be found in spectral databases and serve as excellent comparative tools.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H NMR reveals the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides the same information for the carbon skeleton.

Caption: A standard workflow for structural elucidation using NMR spectroscopy.

Experimental Protocol:

-

Solvent Selection: Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice depends on solubility.

-

Sample Preparation: Filter the solution into a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Interpretation:

-

Hydroxyl Protons (-OH): A very deshielded singlet is expected far downfield, likely >12 ppm. This extreme shift is a hallmark of the strong intramolecular hydrogen bond, as seen in the related 1,4-dihydroxyanthraquinone (~12.9 ppm).[10] This peak will be broad and will not couple to other protons.

-

Aromatic Protons (-ArH): The eight aromatic protons will appear in the typical aromatic region (7.0-9.0 ppm). Due to the molecule's symmetry, a simpler pattern of four distinct signals might be expected, each integrating to 2H. These will appear as multiplets or doublets depending on their coupling partners.

¹³C NMR Data Interpretation:

-

Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region (~180-190 ppm). They may have slightly different chemical shifts due to one being hydrogen-bonded.

-

Hydroxylated Aromatic Carbons (C-OH): These carbons will be shifted downfield relative to other aromatic carbons, typically in the 150-160 ppm range.

-

Other Aromatic Carbons: The remaining aromatic carbons will resonate in the 110-140 ppm range. A ¹³C NMR spectrum for this compound is available in public databases for direct comparison.[13]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by providing the exact mass, serving as a final confirmation of the elemental composition.

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent.

-

Injection: Inject the sample into the GC-MS system. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.

-

Ionization: An ionization method like Electron Impact (EI) is used to generate charged ions.

-

Detection: The mass analyzer separates ions based on their mass-to-charge ratio (m/z), and the detector records the abundance of each ion.

Data Interpretation:

-

Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak. For C₁₈H₁₀O₄, the expected mass is:

-

Isotope Pattern: The presence of a small M+1 peak due to the natural abundance of ¹³C can help confirm the number of carbon atoms.

-

Fragmentation: EI ionization can cause fragmentation. Common losses for quinones include the neutral loss of CO (28 Da) and C₂H₂O (42 Da), which can provide additional structural clues.

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from all methods. The combined evidence creates a self-validating system that leaves no ambiguity about the molecule's identity and purity.

Caption: Integration of multiple spectroscopic techniques for complete structural validation.

References

-

ResearchGate. (n.d.). UV-visible absorbance spectra of quinizarin. Retrieved from [Link]

-

SpectraBase. (n.d.). 6,11-Dihydroxy-5,12-naphthacenedione. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dihydroxyanthraquinone - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinizarin characterization and quantification in aqueous media using UV-VIS spectrophotometry and cyclic voltammetry. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxytetracene-5,12-dione. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,8-Dihydroxyanthra-9,10-quinone - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Quinizarin. Retrieved from [Link]

-

Sci-Hub. (n.d.). Far-infrared spectrum of anthraquinone single crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 6,11-Dihydroxy-5,12-tetracenedione. Retrieved from [Link]

-

The Raman Active Vibrational Modes of Anthraquinones. (n.d.). Retrieved from [Link]

-

Indian Academy of Sciences. (2019). Dimeric conformation sensitive electronic excited states of tetracene congeners and their unconventional non-fluorescent behaviour. Retrieved from [Link]

-

ResearchGate. (n.d.). Key properties of tetracene derivatives described in this paper. Retrieved from [Link]

-

MDPI. (n.d.). 11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione. Retrieved from [Link]

-

ACS Publications. (2021). Methacrylated Quinizarin Derivatives for Visible-Light Mediated Photopolymerization. Retrieved from [Link]

-

PubMed Central. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones. Retrieved from [Link]

-

ResearchGate. (n.d.). 6,11-Dihydroxynaphthacene-5,12-dione. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6,11-Dihydroxynaphthacene-5,12-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of dilute tetracene in THF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Anthracyclinone Precursor. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical fluorescence spectroscopy of compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 6,11-Dihydroxynaphthacene-5,12-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. 1,4-Dihydroxyanthraquinone(81-64-1) IR2 [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. echemi.com [echemi.com]

The Crystal Structure of 6,11-dihydroxytetracene-5,12-dione: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solid-state structure of 6,11-dihydroxytetracene-5,12-dione, a π-extended naphthazarin derivative. Leveraging single-crystal X-ray diffraction data, we explore the molecule's planar, centrosymmetric geometry, dominated by strong intramolecular hydrogen bonds. This guide elucidates the intricate network of intermolecular forces, including C—H⋯O interactions and a distinctive herringbone packing motif, which govern the material's supramolecular assembly. Detailed experimental protocols, crystallographic data, and molecular visualizations are presented to offer researchers and drug development professionals critical insights into the structure-property relationships of this important quinonoid system.

Introduction: Significance of Tetracene-dione Scaffolds

Tetracene and its derivatives represent a cornerstone class of organic molecules, pivotal in the fields of organic electronics, dye chemistry, and medicinal chemistry. Their rigid, planar aromatic core facilitates efficient π-electron delocalization, a property that is fundamental to charge transport in organic semiconductors. The introduction of hydroxyl and quinone functionalities, as seen in this compound, profoundly influences the electronic properties, redox potential, and, crucially, the solid-state packing of the material.

In the context of drug development, the quinone motif is a well-known pharmacophore present in numerous anticancer agents (e.g., doxorubicin) and antibiotics. The ability of these molecules to intercalate with DNA and generate reactive oxygen species is often linked to their planar structure and redox activity. Therefore, a precise understanding of the three-dimensional crystal structure of this compound is paramount. It provides a foundational blueprint for predicting its bioavailability, designing derivatives with tailored properties, and understanding its mechanism of action at a molecular level. This guide offers a detailed examination of its experimentally determined crystal structure.

Synthesis and Crystallization

The synthesis of analytically pure this compound can be achieved on a multi-gram scale using established methodologies, such as a modified Sartori's procedure[1]. The critical subsequent step for structural elucidation is the growth of high-quality single crystals.

Protocol: Single Crystal Growth via Slow Evaporation

This protocol is designed to yield single crystals suitable for X-ray diffraction analysis. The choice of solvent is critical; it must provide moderate solubility for the compound and have a suitable vapor pressure to allow for slow evaporation over several days.

-

Solvent Selection: Prepare a saturated solution of this compound in a high-purity solvent such as chloroform or a toluene/heptane mixture at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

-

Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as nucleation sites, leading to the formation of polycrystalline material.

-

Crystallization Setup: Place the vial in a vibration-free environment. Cover the vial with a cap, pierced with one or two small holes using a fine needle. The size of the holes dictates the rate of evaporation and, consequently, the rate of crystal growth. Slower growth generally yields higher quality crystals.

-

Incubation: Allow the solvent to evaporate slowly over 3-7 days at a constant temperature. As the solution becomes supersaturated, well-formed, needle-like crystals will begin to form.

-

Harvesting: Once the crystals have reached a suitable size (e.g., 0.2-0.3 mm in one dimension), carefully decant the mother liquor and gently wash the crystals with a small amount of cold, fresh solvent. Dry the crystals under a gentle stream of nitrogen.

Crystallographic Analysis

The definitive three-dimensional arrangement of atoms in the solid state was determined by single-crystal X-ray diffraction (SC-XRD). The analysis reveals a highly ordered and symmetric molecular packing.

Data Collection and Refinement

A suitable single crystal is mounted on a diffractometer. Data collection for this compound was performed at a low temperature (173 K) to minimize thermal vibrations and obtain a more precise structure.[2] Mo Kα radiation is a standard choice for such organic molecules.

The resulting diffraction data is processed to solve and refine the crystal structure. The quality of the final refined structure is indicated by metrics such as the R-factor; a low R-factor signifies a good agreement between the experimental diffraction pattern and the calculated pattern from the proposed structure.

Crystal and Molecular Structure

The molecule of this compound (C₁₈H₁₀O₄) is both centrosymmetric and planar[2][3][4]. The planarity is a key feature, with a root-mean-square deviation of only 0.0098 Å from the least-squares plane defined by the non-hydrogen atoms[2]. This structural rigidity is enforced by the extensive π-conjugated system.

A defining feature of the molecular geometry is a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent quinonoid oxygen atom[2][3][4]. This interaction is characterized by a long phenolic O—H bond (1.19 Å), which locks the hydroxyl proton in place and contributes to the overall planarity of the molecule[2].

The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₁₀O₄ | [2] |

| Formula Weight | 290.26 g/mol | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| a | 8.85(2) Å | [2] |

| b | 3.750(8) Å | [2] |

| c | 18.74(4) Å | [2] |

| β | 94.55(3)° | [2] |

| Volume | 620(2) ų | [2] |

| Z (Molecules/unit cell) | 2 | [2] |

| Temperature | 173(2) K | [2] |

Supramolecular Assembly and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is as important as the structure of the molecule itself, as it dictates the material's bulk properties.

-

Herringbone Packing: The planar molecules pack in a characteristic herringbone pattern along the crystallographic b-axis[2][3]. This is a common and stable packing motif for planar aromatic hydrocarbons, balancing attractive π-π interactions and repulsive electrostatic forces. The distance between the molecular planes in this arrangement is 3.42 Å, indicative of significant π-stacking interactions[2].

-

Intermolecular Hydrogen Bonds: The herringbone stacks are linked to one another through a network of weak C—H⋯O intermolecular hydrogen bonds[2][3][4]. These interactions occur between the aromatic C-H donors and the quinonoid oxygen acceptors of adjacent molecules, with interaction distances ranging from 2.73 to 2.77 Å[2]. While individually weak, these bonds collectively provide significant stabilization energy to the crystal lattice.

The diagram below illustrates the workflow for determining and analyzing the crystal structure.

The following diagram conceptualizes the key intermolecular interactions responsible for the crystal packing of this compound.

Sources

Core Compound Identification and Chemical Properties

An In-Depth Technical Guide to 6,11-Dihydroxy-5,12-naphthacenedione (CAS 1785-52-0)

For Researchers, Scientists, and Drug Development Professionals

6,11-Dihydroxy-5,12-naphthacenedione, registered under CAS number 1785-52-0, is a polycyclic aromatic hydrocarbon with a quinone structure.[1][2] Its rigid, planar framework and reactive hydroxyl and ketone functional groups make it a valuable precursor in the synthesis of advanced materials and complex molecules.[3]

Table 1: Physicochemical Properties of 6,11-Dihydroxy-5,12-naphthacenedione

| Property | Value | Source(s) |

| CAS Number | 1785-52-0 | [1][2] |

| Molecular Formula | C₁₈H₁₀O₄ | [1] |

| Molecular Weight | 290.27 g/mol | [1][4] |

| Appearance | Solid | [5] |

| Melting Point | 350-351 °C | [5][6] |

| Boiling Point (Predicted) | 552.9±45.0 °C | [1][5] |

| Density (Predicted) | 1.527±0.06 g/cm³ | [1][5] |

| pKa (Predicted) | 7.84±0.20 | [1][5] |

| Synonyms | 6,11-dihydroxytetracene-5,12-dione, 6,11-Dihydroxynaphthacenequinone | [1][4] |

The Role in Advanced Synthesis: A Mechanistic Perspective

The utility of 6,11-Dihydroxy-5,12-naphthacenedione in organic and organometallic synthesis stems from its unique electronic and structural characteristics. The quinone moiety serves as a redox-active center, while the hydroxyl groups can be deprotonated to act as chelating ligands for metal ions. This dual functionality allows for its application in a variety of synthetic transformations.

Precursor to Tetracene Derivatives

A primary application of this compound is in the synthesis of functionalized tetracene derivatives.[3] For instance, it has been utilized in the preparation of 5,6,11,12-tetrachlorotetracene, a material investigated for its π-stacking structure and potential applications in organic electronics.[3] The dihydroxy-naphthacenedione core provides a robust scaffold that can be chemically modified to tune the electronic properties of the resulting tetracene system.

Ligand in Supramolecular and Organometallic Chemistry

The hydroxyl groups of 6,11-Dihydroxy-5,12-naphthacenedione can be deprotonated to form a bidentate ligand capable of coordinating with various metal centers. This has been exploited in the synthesis of:

-

Supramolecular Coordination Complexes (SCCs): It serves as a ligand for the construction of SCCs.[1][3]

-

Dirhenium(I) Macrocycles: The compound has been used to create self-assembled, chair-shaped dirhenium(I) macrocyclic compounds.[3]

-

Organometallic Molecular Boxes: It is a key component in the synthesis of half-sandwich Iridium and Rhodium-based organometallic molecular boxes.[3]

The rigid nature of the ligand enforces specific geometries in the resulting metal complexes, making it a valuable tool for the rational design of functional supramolecular architectures.

Experimental Protocols: A Self-Validating Approach

The following section outlines a generalized workflow for the utilization of 6,11-Dihydroxy-5,12-naphthacenedione in the synthesis of a metal-ligand complex. The causality behind each step is explained to ensure a self-validating and reproducible protocol.

General Workflow for Synthesis of a Supramolecular Coordination Complex

Caption: Generalized workflow for the synthesis and characterization of a supramolecular coordination complex.

Step-by-Step Methodology:

-

Reactant Preparation: Accurately weigh 6,11-Dihydroxy-5,12-naphthacenedione and the chosen metal salt in stoichiometric amounts. Causality: Precise stoichiometry is crucial for the formation of the desired complex and to minimize side products.

-

Solvent Degassing: Degas the appropriate solvent (e.g., methanol, acetonitrile) by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Causality: Removal of dissolved oxygen is critical to prevent oxidation of the reactants or the final product, especially when working with air-sensitive metal salts.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the 6,11-Dihydroxy-5,12-naphthacenedione in the degassed solvent. Add the metal salt solution dropwise with stirring. Causality: An inert atmosphere is maintained to prevent unwanted side reactions. Slow addition of the metal salt can help control the reaction rate and improve the crystallinity of the product.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Causality: Regular monitoring allows for the determination of the reaction endpoint, preventing the formation of degradation products due to prolonged reaction times.

-

Product Isolation: Upon completion, cool the reaction mixture to induce precipitation. Isolate the solid product by filtration. If no precipitate forms, remove the solvent under reduced pressure and perform a suitable extraction. Causality: The isolation method is chosen based on the solubility of the product. Cooling increases the yield of crystalline products.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography. Causality: Purification is essential to remove any unreacted starting materials and byproducts, ensuring the integrity of subsequent characterization and application studies.

-

Spectroscopic Analysis: Characterize the purified complex using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Causality: Spectroscopic methods provide information about the chemical structure, bonding, and electronic properties of the synthesized complex.

-

Structural Determination: For unambiguous structure elucidation, grow single crystals of the complex and perform X-ray crystallographic analysis. Causality: X-ray crystallography provides definitive proof of the molecular structure and connectivity of the atoms in the complex.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. 6,11-Dihydroxy-5,12-naphthacenedione is classified with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Table 2: GHS Hazard Information

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H315, H319, H335 | P261, P305+P351+P338 |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[7][8]

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[7]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[7]

Spill and Disposal:

In case of a spill, avoid generating dust.[9] Carefully sweep up the solid material and place it in a sealed container for disposal.[7] Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

6,11-Dihydroxy-5,12-naphthacenedione is a valuable and versatile building block in synthetic chemistry. Its rigid structure and tunable electronic properties make it a compound of interest for the development of novel organic electronic materials and complex supramolecular systems. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, will enable researchers to effectively harness its synthetic potential.

References

- 1785-52-0 | CAS DataBase - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9TkDiwo79bA3WKVVaS0w1m3AQyRl02fWUtYDvDzTo1Rj6QxD6Yjhe6QRXvfzwYluNqqA9KXXdYRJ5heZMnNBWCX0u4oQQGLkOFQy5M3rgYNT5KLuDqErID-Pkm594rdgTJHFb9MPozQ==]

- 6,11-Dihydroxy-5,12-naphthacenedione 96 1785-52-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/409715]

- 6,11-DIHYDROXY-5,12-NAPHTHACENEDIONE | 1785-52-0 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAIExEiBZxTCKZh8sboyfMr3jIkWtnylRMaibhN9X_A4fpKIW8q3cYrpf95stSv3O_Qjepm77txC3_7pVr0afp1DjTEZQgrOhVoPrZLPjHz_dfOg7uZAqz_h93RDJN089mlpMdgPQ7_uKZ0ppybu6UNY2DLTA6rZxJNi0VWsE5]

- 6,11-Dihydroxy-5,12-naphthacenedione 96 1785-52-0 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK00_pJYLEvMO4REFrsB5zlf2EsKWo4fbGUomekxmhwYo5pcc1YsjIMlw8lhL5HL3qmVDmtPZDYgcZvgVrW-UNv_i5DJHDrDFPs1uAMxDYbq-yoJNH_QPbK1lxCcENOHqtD30Gv_oDnmS6NaEC0B3X1wZd]

- 6,11-Dihydroxy-5,12-naphthacenedione 96 1785-52-0 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAKce5PzXT_roeMcdyLN3r9LgkyBsYu4F00nfZMR-2HuW1729rVgseuzSc1Dy6gIV8JHhMS3N7Kri7zHm2kNinPDJf-RYJheB-kLxpqaH1PuSQqA3p3QwQ06akhItFHexJgc8e4BxX8Gbf6NEFHeU5UyHm]

- 6,11-DIHYDROXY-5,12-NAPHTHACENEDIONE CAS#: 1785-52-0. [URL: https://vertexaisearch.cloud.google.

- 6,11-Dihydroxy-5,12-naphthacenedione | CAS 1785-52-0 | SCBT. [URL: https://www.scbt.com/p/6-11-dihydroxy-5-12-naphthacenedione-1785-52-0]

- 1785-52-0 6,11-DIHYDROXY-5,12-NAPHTHACENEDione. [URL: https://www.chemsigma.com/cas/1785-52-0.html]

- 6, 11-Dihydroxy-5, 12-naphthacenedione, min 96%, 1 gram. [URL: https://www.alfa.

- 6,11-Dihydroxy-5,12-Naphthacenedione at ₹ 35000/kg | Intermediate Chemicals in Mumbai. [URL: https://www.indiamart.com/proddetail/6-11-dihydroxy-5-12-naphthacenedione-22687989491.html]

- 6,11-Dihydroxy-5,12-naphthacenedione 96 1785-52-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- SAFETY DATA SHEET - Innophos. [URL: https://www.innophos.com/sites/default/files/2023-08/Monoammonium%20Phosphate%20Granular%20-%20SDS%20-%20US%20-%20EN.pdf]

- Safety Data Sheet - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC190880010]

- Material Safety Data Sheet - NutraGro. [URL: https://www.nutragro.

- SAFETY DATA SHEET - Twin State Inc. [URL: https://twinstateinc.com/wp-content/uploads/2015/05/10-34-0-SDS.pdf]

Sources

- 1. 6,11-DIHYDROXY-5,12-NAPHTHACENEDIONE | 1785-52-0 [chemicalbook.com]

- 2. 1785-52-0 6,11-DIHYDROXY-5,12-NAPHTHACENEDIONE [chemsigma.com]

- 3. 6,11-Dihydroxy-5,12-naphthacendion 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 1785-52-0 | CAS DataBase [m.chemicalbook.com]

- 6. 6,11-DIHYDROXY-5,12-NAPHTHACENEDIONE CAS#: 1785-52-0 [amp.chemicalbook.com]

- 7. twinstateinc.com [twinstateinc.com]

- 8. nutragro.ca [nutragro.ca]

- 9. innophos.com [innophos.com]

molecular weight of 6,11-dihydroxytetracene-5,12-dione

An In-Depth Technical Guide to 6,11-dihydroxytetracene-5,12-dione: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant organic molecule at the intersection of materials science and pharmaceutical research. Intended for researchers, chemists, and professionals in drug development, this document elucidates the molecule's fundamental properties, synthesis, analytical validation, and key applications, grounding all technical discussions in established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 6,11-dihydroxynaphthacenequinone, is a polycyclic aromatic hydrocarbon belonging to the tetracene class of acenes, functionalized as a quinone. Its rigid, planar structure and electron-accepting quinone moieties, flanked by electron-donating hydroxyl groups, create a unique electronic profile that governs its chemical reactivity and physical properties.

The molecule's planarity and capacity for hydrogen bonding significantly influence its solid-state packing, which typically follows a herringbone pattern.[1] This arrangement is crucial for understanding its potential in organic semiconductor applications. The intramolecular hydrogen bonds between the phenolic hydroxyl groups and the adjacent quinonoid carbonyl oxygens impart significant stability to the molecule.[1][2]

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₈H₁₀O₄ | [3] |

| Molecular Weight | 290.27 g/mol | [3][4] |

| CAS Number | 1785-52-0 | [3] |

| Appearance | Data not available; likely a colored solid | |

| Synonyms | 6,11-Dihydroxy-5,12-naphthacenedione, 6,11-Dihydroxynaphthacenequinone | [3][4][5] |

| Molecular Structure | Centrosymmetric and planar |[1] |

Below is a diagram of the chemical structure of this compound, illustrating the key functional groups and the established numbering convention for the tetracene core.

Caption: Structure of this compound.

Synthesis and Purification

The preparation of analytically pure this compound can be achieved on a multi-gram scale using a modified Sartori procedure.[6] While the specific proprietary modifications are not public, the fundamental transformation involves a double Friedel-Crafts acylation reaction between phthalic anhydride and 1,4-hydroquinone. This acid-catalyzed condensation builds the tetracene core in a convergent manner.

The causality behind this choice of reactants is clear: phthalic anhydride provides the A-ring and the two carbonyl carbons (C5 and C12), while 1,4-hydroquinone serves as the C-ring precursor, providing the hydroxyl-bearing aromatic core. The reaction proceeds through acylation, followed by a cyclization and dehydration sequence to yield the final planar, conjugated system.

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Purification by Recrystallization

This protocol is a self-validating system; successful execution yields crystals with sharp melting points and clean spectroscopic data, confirming purity.

-

Solvent Selection (Rationale): Transfer the crude product to an Erlenmeyer flask. The ideal solvent will poorly dissolve the compound at room temperature but exhibit high solubility at its boiling point. Polar aprotic solvents like dimethylformamide (DMF) or nitrobenzene are often effective for such large, planar molecules.

-

Dissolution: Add the chosen solvent dropwise to the crude solid while heating the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Use the minimum amount of hot solvent necessary to ensure the solution is saturated.

-

Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and boil for a few minutes. The charcoal adsorbs colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. As the solubility decreases, the product will crystallize out. Cooling further in an ice bath can maximize the yield. Slow cooling is critical for forming large, pure crystals.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. The final product should be a crystalline solid.

Analytical Characterization

A multi-technique approach is required to confirm the identity, purity, and structure of the synthesized compound. This ensures a trustworthy and well-characterized material for subsequent research. Spectroscopic data for this compound is publicly available and can be used as a reference.[7]

Table 2: Key Spectroscopic Signatures

| Technique | Expected Signature | Rationale |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 7-9 ppm), phenolic protons (broad, δ >10 ppm) | Deshielded protons on the aromatic rings. Intramolecular H-bonding shifts phenolic protons significantly downfield. |

| ¹³C NMR | Carbonyl carbons (δ ~180-190 ppm), aromatic carbons (δ ~110-150 ppm) | The quinone carbonyls are highly deshielded. Multiple signals are expected for the non-equivalent aromatic carbons. |

| FTIR | Strong C=O stretch (~1630-1680 cm⁻¹), broad O-H stretch (~3100-3500 cm⁻¹) | Characteristic frequencies for quinone carbonyl and hydrogen-bonded phenolic hydroxyl groups. |

| MS (GC) | Molecular ion peak (M⁺) at m/z 290.27 | Confirms the molecular weight and formula of the compound. |

| UV-Vis | Multiple absorptions in the UV and visible range | Reflects the highly conjugated π-electron system of the tetracenequinone core. |

Caption: Workflow for comprehensive analytical characterization.

Protocol: ¹H NMR for Structural Verification

-

Sample Preparation: Accurately weigh ~5-10 mg of the dried, purified sample.

-

Solvent Choice (Rationale): Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common starting point, but due to the planarity and potential for aggregation, a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) may be required for adequate solubility. DMSO-d₆ also ensures that the acidic phenolic protons are observable and do not exchange away.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Key parameters to set include an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing & Interpretation: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to confirm the aromatic substitution pattern and identify the downfield phenolic proton signals, validating the molecular structure.

Applications in Research and Drug Development

This compound serves as a critical synthesis reagent and a foundational scaffold for developing more complex molecules with tailored functions.[3][4]

A. Precursor for Anthracycline Analogs (Drug Development)

The tetracenequinone core is the central pharmacophore (aglycone) of anthracyclines, a vital class of chemotherapeutic agents that includes doxorubicin and daunorubicin.[8] These drugs function by intercalating into DNA and inhibiting topoisomerase II, leading to cancer cell death. Research into novel anthracycline analogs aims to reduce the severe cardiotoxicity associated with current treatments while retaining or enhancing antitumor activity.[8] this compound provides a readily accessible starting point for the synthesis of these next-generation analogs.[8]

Caption: Role as a core scaffold in developing anthracycline analogs.

B. Building Block for Organic Semiconductors (Materials Science)

The extended π-conjugated system of the tetracene core makes it an attractive candidate for organic electronics. Derivatives of this compound have been synthesized and investigated for their charge-carrier transport properties.[6] By modifying the peripheral substituents of the tetracene core, researchers can tune the molecular packing in the solid state, which directly impacts electronic coupling and charge mobility. This allows for the rational design of new materials for applications in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).[6] The study of these derivatives provides fundamental insights into structure-property relationships in organic semiconductor materials.[6]

References

-

Yagodkin, E. (2011). Preparation of 6,11-Dihydroxy-5,12-tetracenedione. Organic Preparations and Procedures International, 43(4), 360-363. [Link]

-

Tomura, M., et al. (2008). 6,11-Dihydroxynaphthacene-5,12-dione. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Tomura, M., et al. (2007). 6,11-Dihydroxynaphthacene-5,12-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o172-3. [Link]

-

Stratech Scientific Ltd. (n.d.). 6, 11-Dihydroxy-5, 12-naphthacenedione, min 96%, 1 gram. [Link]

-

Al-Suwailem, A. M., & El-Gamal, I. M. (2014). Synthesis of Anthracyclinone Precursor: 5,12-Dihydroxy-1,3,4-trihydronaphthacene-2,6,11-quinone. MDPI. [Link]

-

El-Shehawy, A. A., et al. (2014). Synthesis of Anthracyclinone Precursor: 5,12-Dihydroxy-1,3,4-trihydronaphthacene-2,6,11-quinone. ResearchGate. [Link]

-

PubChem. (n.d.). 6-Hydroxytetracene-5,12-dione. National Center for Biotechnology Information. [Link]

-

Wiley-VCH GmbH. (n.d.). 6,11-Dihydroxy-5,12-naphthacenedione. SpectraBase. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 6,11-dihydroxytetracene-5,12-dione in Organic Electronics

Sources

- 1. Tetracene-based field-effect transistors using solution processes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Evaluation of anticancer potential of tetracene-5,12-dione (A01) and pyrimidine-2,4-dione (A02) via caspase 3 and lactate dehydrogenase cytotoxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 6,11-Dihydroxytetracene-5,12-dione as a Versatile Precursor for the Synthesis of High-Performance Rubrene Derivatives

Introduction: The Significance of Rubrene and the Need for Derivatization

Rubrene (5,6,11,12-tetraphenyltetracene) stands as a benchmark material in the field of organic electronics.[1][2] Its exceptional charge carrier mobility, with reported hole mobilities reaching as high as 40 cm²V⁻¹s⁻¹, makes it a superstar candidate for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1][2][3][4] The high performance of rubrene is intrinsically linked to its efficient π-π stacking in the solid state, particularly in its orthorhombic crystalline form, which facilitates charge transport.[1][5][6]

However, the advancement of organic electronics demands materials with precisely tuned properties, such as modified energy levels (HOMO/LUMO), enhanced stability, and specific solid-state packing arrangements.[7][8] This necessitates a strategic chemical modification of the core rubrene structure. Direct functionalization of the tetracene backbone is a powerful approach to achieve this, but it requires a versatile and accessible starting material. This guide details the use of 6,11-dihydroxytetracene-5,12-dione as a pivotal precursor for the rational design and synthesis of a diverse library of rubrene derivatives.[9][10] This quinone offers a robust platform where the keto groups serve as reactive handles for introducing a wide array of functional groups at the sterically crowded and electronically important 5, 6, 11, and 12 positions.

The Core Synthetic Strategy: A Two-Step Transformation

The conversion of this compound into rubrene derivatives is an elegant and powerful two-step process. The strategy hinges on leveraging the reactivity of the quinone's carbonyl groups.

-

Nucleophilic Addition: The process begins with the double nucleophilic addition of an organometallic reagent (typically an organolithium or Grignard reagent) to the two ketone functionalities. This step transforms the sp²-hybridized carbonyl carbons into sp³-hybridized carbons, forming a diol intermediate. The choice of the nucleophile is the key to derivatization, as the R-group from the organometallic reagent (R-M) becomes the new substituent on the tetracene core.

-

Reductive Aromatization: The intermediate diol is not yet the final aromatic tetracene. A subsequent reductive aromatization step is required to eliminate the two hydroxyl groups and re-establish the fully conjugated π-system of the tetracene backbone. This dehydration/reduction step is the driving force for the reaction, resulting in the formation of the highly stable, colored rubrene derivative.[11]

This synthetic logic provides a modular approach to producing a wide range of derivatives by simply varying the organometallic reagent used in the first step.

Sources

- 1. arxiv.org [arxiv.org]

- 2. ossila.com [ossila.com]

- 3. Rubrene - Wikipedia [en.wikipedia.org]

- 4. Surface doping of rubrene single crystals by molecular electron donors and acceptors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03640E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative analysis of intermolecular interactions in orthorhombic rubrene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. conservancy.umn.edu [conservancy.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

Application Notes & Protocols: Dihydroxytetracenedione in Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic Field-Effect Transistors (OFETs) are foundational components for next-generation flexible and low-cost electronics.[1][2] The performance of these devices is critically dependent on the organic semiconductor (OSC) layer. Acenes, such as tetracene and its derivatives, are a well-studied class of OSCs due to their excellent charge transport properties.[3][4] This document provides a detailed guide on the application of dihydroxytetracenedione, a functionalized tetracene derivative, in solution-processed OFETs. The introduction of hydroxyl (-OH) groups is a key molecular design strategy intended to modulate electronic properties, improve molecular packing through hydrogen bonding, and enhance device stability.[5] We will explore the synthesis, device fabrication, characterization, and the critical structure-property relationships that govern the performance of dihydroxytetracenedione-based OFETs.

Core Concepts: The Role of Dihydroxy Functionalization

The transition from raw semiconductor material to a high-performance device is governed by the interplay between molecular structure, solid-state packing, and the fabrication process. Functionalization of the core aromatic structure is a powerful tool to control these factors.[6]

Impact on Molecular Packing and Charge Transport

In organic semiconductors, charge transport occurs via the hopping of charge carriers between adjacent molecules. The efficiency of this process is highly sensitive to the intermolecular distance and orbital overlap, often referred to as π-π stacking.[7]

-

Causality of Hydroxyl Groups: The hydroxyl (-OH) groups in dihydroxytetracenedione are capable of forming strong intermolecular hydrogen bonds. This directed, non-covalent interaction can enforce a more ordered, co-facial π-stacking arrangement in the solid state, which is highly beneficial for charge transport. This contrasts with unsubstituted acenes, where packing is dominated by weaker van der Waals forces.[2]

-

Film Morphology: Solution-processing techniques, such as spin-coating or solution-shearing, are employed to deposit the semiconductor layer.[8] The intermolecular interactions guided by the hydroxyl groups can promote the self-assembly of highly crystalline thin films with large grains, reducing the number of performance-limiting grain boundaries.

Tuning Electronic Properties and Device Stability

Functionalization directly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[6]

-

Energy Level Modification: The electron-withdrawing nature of the hydroxyl and dione groups can lower the HOMO level of the tetracene core. A deeper HOMO level can improve the material's stability against oxidation in ambient air, a common failure mechanism for p-type organic semiconductors.[1]

-

Charge Injection: The alignment of the semiconductor's HOMO/LUMO levels with the work function of the source-drain electrodes is crucial for efficient charge injection. Modifying these levels allows for better matching with common electrode materials like gold (Au), potentially reducing contact resistance.

Caption: Workflow for the fabrication of a bottom-gate, top-contact (BGTC) OFET.

Protocol 2: Electrical Characterization

Equipment:

-

Semiconductor Parameter Analyzer (e.g., Keysight B1500A or similar)

-

Probe station connected to a nitrogen-filled glove box or vacuum chamber. [9] Procedure:

-

Setup:

-

Mount the fabricated OFET device onto the chuck of the probe station.

-

Carefully land the probe needles on the source, drain, and gate (via the heavily doped Si substrate) contact pads.

-

-

Output Characteristics Measurement:

-

Apply a constant gate voltage (VG), starting from 0 V and stepping to more negative values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).

-

For each VG step, sweep the drain voltage (VD) from 0 V to a negative value (e.g., -40 V) and measure the resulting drain current (ID).

-

Plot ID vs. VD for each VG. This plot shows the linear and saturation regimes of transistor operation. [10]

-

-

Transfer Characteristics Measurement:

-

Apply a constant, high VD to ensure the device is in the saturation regime (e.g., VD = -40 V).

-

Sweep the gate voltage (VG) from a positive value (e.g., +10 V) to a negative value (e.g., -40 V) and measure the corresponding ID.

-

Plot |ID|1/2 vs. VG. This curve is used to extract the key performance metrics.

-

Data Extraction:

The primary performance parameters are extracted from the transfer curve in the saturation regime using the following equation:

ID,sat = (W / 2L) * µ * Ci * (VG - Vth)²

Where:

-

W is the channel width and L is the channel length.

-

µ is the field-effect mobility.

-

Ci is the capacitance per unit area of the gate insulator (SiO₂).

-

VG is the gate voltage.

-

Vth is the threshold voltage.

-

Field-Effect Mobility (µ): Calculated from the slope of the linear portion of the |ID|1/2 vs. VG plot.

-

Slope = ((W / 2L) * µ * Ci)1/2

-

µ = 2L / (W * Ci) * (Slope)²

-

-

Threshold Voltage (Vth): Determined by extrapolating the linear region of the |ID|1/2 vs. VG plot to the VG-axis intercept.

-

On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion, at high negative VG) to the minimum drain current (Ioff, at VG ≈ Vth or 0V).

Expected Performance & Data Summary

The performance of dihydroxytetracenedione OFETs will be highly dependent on the purity of the material and the precise control over fabrication conditions. Based on related functionalized acene and dione compounds, the following table summarizes expected performance ranges. [7][8][11]

| Parameter | Symbol | Expected Range | Significance |

|---|---|---|---|

| Field-Effect Mobility | µ | 10⁻³ - 1.0 cm²/Vs | Indicates charge transport efficiency. Higher is better. |

| On/Off Current Ratio | Ion/Ioff | > 10⁵ | Measures the quality of the transistor's switching capability. |

| Threshold Voltage | Vth | 0 to -20 V | The gate voltage required to turn the device "on". A value closer to 0 V is desirable for low-power operation. [12] |

| Operating Mode | - | p-type | Indicates that holes are the primary charge carriers. |

References

-

Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. (n.d.). ResearchGate. Retrieved from [Link]

-

OFET Characteristics of the DTmBDT Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Takimiya, K., et al. (2006). Organic semiconductors for organic field-effect transistors. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 364(1847), 2759-2778. Available at: [Link]

-

Payne, M. M., et al. (2005). Synthesis, Characterization, and OFET Performance of Functionalized Pentacene Derivatives. Journal of the American Chemical Society, 127(14), 4986-4987. Available at: [Link]

-

Al-Hashimi, M., et al. (2020). The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Beilstein Journal of Organic Chemistry, 16, 2969-2977. Available at: [Link]

-

Liu, C., et al. (2020). High-performance and multifunctional organic field-effect transistors. Materials Chemistry Frontiers, 4(1), 69-94. Available at: [Link]

-

Assembly, Structure, and Performance of an Ultra‐Thin Film Organic Field-Effect Transistor (OFET) Based on Substituted Oligothiophenes. (n.d.). ResearchGate. Retrieved from [Link]

-

cmditr. (2011). OFET Fabrication and Characterization. YouTube. Available at: [Link]

-

Horowitz, G. (2000). Organic Field-Effect Transistors. Advanced Materials, 10(5), 365-377. Available at: [Link]

-

Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups. (2019). Journal of Materials Chemistry C, 7(40), 12516-12522. Available at: [Link]

-

Fluorine Substitution of Dithienocoronene Diimide (DTCDI)-Based Molecules to Improve Ambipolar Performance of OFETs. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Crystal Structure, and Transistor Performance of Tetracene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Charge Transport in Organic Diodes and OFETs: A Comparison. (n.d.). ResearchGate. Retrieved from [Link]

-

Chow, T. J., et al. (2012). Tetracene-based field-effect transistors using solution processes. Journal of Materials Chemistry, 22(14), 6933-6940. Available at: [Link]

-

In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale. (2023). Nanoscale, 15(31), 13035-13045. Available at: [Link]

-

Fabrication process of OFETs with strained polymer semiconductors. (n.d.). ResearchGate. Retrieved from [Link]

-

Basic working principles of OFETs. (2023). Materials Futures, 2(4). Available at: [Link]

-

A Review on Organic Field-Effect Transistors. (2020). GRENZE International Journal of Engineering and Technology, 6(1). Available at: [Link]

-

Al-Hashimi, M., et al. (2020). The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Beilstein Journal of Organic Chemistry, 16, 2969-2977. Available at: [Link]

-

Recent advances in doped organic field-effect transistors. (2021). Journal of Materials Chemistry C, 9(42), 14945-14967. Available at: [Link]

-

Fabrication methods of OFETs-based sensors. (n.d.). ResearchGate. Retrieved from [Link]

-

Hydroxy-terminated organic semiconductor-based field-effect transistors for phosphonate vapor detection. (2012). ACS Applied Materials & Interfaces, 4(3), 1268-1271. Available at: [Link]

-

OFET structure (color online). (n.d.). ResearchGate. Retrieved from [Link]

-

Summary of device performances for the OFETs based on PNDI-BTCN. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. (2023). Frontiers in Chemistry, 11, 1255869. Available at: [Link]

Sources

- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thegrenze.com [thegrenze.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetracene-based field-effect transistors using solution processes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Hydroxy-terminated organic semiconductor-based field-effect transistors for phosphonate vapor detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. High-performance and multifunctional organic field-effect transistors [html.rhhz.net]

Application Notes & Protocols for Thin-Film Deposition of 6,11-dihydroxytetracene-5,12-dione

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Promise of a Tailored Organic Semiconductor

6,11-dihydroxytetracene-5,12-dione, a derivative of the well-studied organic semiconductor tetracene, presents a compelling molecular architecture for advanced electronic and optoelectronic applications. The presence of hydroxyl and quinone functionalities introduces the potential for strong intermolecular hydrogen bonding, which can significantly influence molecular packing and, consequently, the electronic properties of its thin films.[1][2] This unique structural feature suggests that thin films of this compound could exhibit distinct charge transport characteristics and environmental stability compared to its parent acene.

These application notes provide a comprehensive guide for researchers and scientists on the deposition of high-quality thin films of this compound. We will delve into the theoretical underpinnings and provide actionable, step-by-step protocols for the most pertinent deposition techniques. The causality behind experimental choices will be elucidated to empower users to rationally tune film properties for their specific applications, from organic field-effect transistors (OFETs) to sensors and organic photovoltaic devices.

Physicochemical Properties of this compound

A thorough understanding of the material's intrinsic properties is paramount for developing successful deposition protocols. Key properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₀O₄ | [3] |

| Molecular Weight | 290.27 g/mol | [3] |

| CAS Number | 1785-52-0 | [3] |

| Appearance | Solid | General Knowledge |

| Crystal Structure | Monoclinic, centrosymmetric and planar molecule | [2] |

| Key Structural Feature | Intramolecular hydrogen bonding between phenolic and quinonoid oxygen atoms | [1][2] |

The planarity of the molecule and the potential for strong intermolecular interactions through hydrogen bonding are critical factors that will govern the thin-film growth and morphology.[2]

Part 1: Vacuum Thermal Evaporation (VTE) - The Path to High Purity Films

Vacuum thermal evaporation is a cornerstone technique in physical vapor deposition (PVD) for organic electronics, prized for its ability to produce highly pure and uniform thin films.[4][5] This method is particularly well-suited for small molecules like this compound that can be sublimed without decomposition.

Causality of Experimental Choices in VTE

The quality of a VTE-deposited organic thin film is a direct consequence of a delicate interplay between several key parameters. The rationale behind their careful control is as follows:

-

Base Pressure: A high vacuum environment (typically <10⁻⁶ Torr) is crucial to minimize the incorporation of impurities (e.g., oxygen, water) into the growing film, which can act as charge traps and degrade device performance. It also increases the mean free path of the evaporated molecules, ensuring a directional and uniform deposition.

-

Deposition Rate: This parameter, typically in the range of 0.1-1 Å/s for organic semiconductors, influences the molecular ordering. A slower deposition rate provides molecules with more time to diffuse on the substrate surface and find energetically favorable positions, often leading to larger crystalline domains and higher charge carrier mobility.

-

Substrate Temperature: The temperature of the substrate during deposition is a critical factor controlling the film morphology and crystallinity. It modulates the surface mobility of the arriving molecules. Higher substrate temperatures can promote the growth of larger grains but may also lead to dewetting or the formation of a different polymorph. The choice of substrate temperature is often a trade-off between crystallinity and surface coverage.

-

Substrate Type and Surface Treatment: The nature of the substrate surface (e.g., SiO₂, glass, gold) and its chemical treatment (e.g., cleaning, self-assembled monolayer treatment) dictates the initial nucleation and growth of the thin film. The interfacial energy between the organic molecule and the substrate can significantly influence the molecular orientation and the formation of different crystal phases (polymorphs), which in turn affects the electronic properties.

Experimental Workflow for VTE

Caption: Workflow for Vacuum Thermal Evaporation of this compound.

Detailed Protocol for VTE

1. Substrate Preparation: a. Prepare substrates of choice (e.g., silicon wafers with a 300 nm thermal oxide layer, glass slides). b. Sequentially sonicate the substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). c. Dry the substrates with a stream of high-purity nitrogen gas. d. Optional: Treat the substrates with a UV-ozone cleaner for 15 minutes to remove any remaining organic residues and render the surface hydrophilic. For inducing specific molecular orientations, surface treatment with self-assembled monolayers (e.g., octadecyltrichlorosilane for a hydrophobic surface) can be performed.

2. Deposition Procedure: a. Load the purified this compound powder (>99% purity) into a quartz or tantalum crucible. b. Mount the cleaned substrates onto the substrate holder in the vacuum chamber. c. Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr. d. Set the substrate holder to the desired temperature (e.g., room temperature, 60 °C, 90 °C). e. Gradually heat the crucible until the material starts to sublime. The sublimation temperature will need to be determined empirically but is expected to be in the range of 250-350 °C for similar compounds. f. Once sublimation begins, open the shutter and deposit the material onto the substrates at a controlled rate of 0.2 Å/s, monitored by a quartz crystal microbalance. g. Deposit a film of the desired thickness (e.g., 50 nm). h. Close the shutter and turn off the crucible heater. i. Allow the substrates to cool to room temperature under vacuum before venting the chamber.

3. (Optional) Post-Deposition Annealing: a. To potentially improve the crystallinity of the film, the substrates can be annealed in a nitrogen-filled glovebox or in vacuum. b. A typical annealing procedure would be to heat the films to 100-150 °C for 1-2 hours. The optimal annealing temperature and time must be determined experimentally.

Expected Results and Characterization

The deposited films should be characterized to understand the relationship between deposition parameters and film properties.

| Parameter | Technique | Expected Outcome |

| Morphology and Roughness | Atomic Force Microscopy (AFM) | Smooth, continuous films with visible crystalline grains. Roughness will depend on substrate temperature and deposition rate. |

| Crystallinity and Orientation | X-ray Diffraction (XRD) | Diffraction peaks corresponding to specific crystal planes, indicating crystalline order. The orientation can be determined from the presence of specific (hkl) reflections. |

| Optical Properties | UV-Vis Spectroscopy | Absorption spectra characteristic of the molecular structure, which may show shifts depending on the solid-state packing. |

Part 2: Solution-Based Deposition - For Scalable and Low-Cost Fabrication

Solution-based techniques offer the advantages of low cost, high throughput, and compatibility with large-area and flexible substrates. The success of these methods hinges on the solubility of this compound in suitable organic solvents. Due to the presence of hydroxyl groups, solubility in moderately polar solvents can be anticipated, but this will require experimental verification.

Causality of Experimental Choices in Solution Processing

-

Solvent Selection: The choice of solvent is critical. It must not only dissolve the material but also have appropriate boiling point, viscosity, and surface tension to facilitate uniform film formation during drying. The solvent's interaction with the solute can also influence the degree of aggregation in solution, which affects the final film morphology.

-

Solution Concentration: The concentration of the solution will directly impact the thickness of the resulting film and can also influence the crystallization process.

-

Deposition Method (e.g., Spin Coating, Drop Casting): The chosen technique will determine the film uniformity and morphology. Spin coating is excellent for producing uniform thin films, while drop casting can lead to the formation of larger crystals due to slower solvent evaporation.

-

Solvent Evaporation Rate: A controlled evaporation rate is key to achieving well-ordered crystalline films. Slow evaporation generally provides more time for molecular self-assembly.

Experimental Workflow for Solution-Based Deposition (Spin Coating)

Caption: Workflow for Solution-Based Deposition via Spin Coating.

Detailed Protocol for Spin Coating

1. Solution Preparation: a. Attempt to dissolve this compound in a range of organic solvents (e.g., chloroform, chlorobenzene, toluene, THF) to determine a suitable solvent system. Gentle heating may be required. b. Prepare a solution of a specific concentration (e.g., 5 mg/mL). c. Filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles.

2. Deposition Procedure: a. Prepare substrates as described in the VTE protocol. b. Place the substrate on the spin coater chuck. c. Dispense a sufficient amount of the filtered solution to cover the substrate. d. Spin coat at a desired speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds). The final film thickness will be dependent on the spin speed and solution concentration.

3. Post-Deposition Treatment: a. The film can be thermally annealed on a hotplate in a nitrogen atmosphere to promote crystallization and remove residual solvent. b. Alternatively, solvent vapor annealing, where the film is exposed to the vapor of a good solvent, can be used to improve molecular ordering.

Conclusion: A Versatile Material for Organic Electronics

This compound is a promising organic semiconductor whose thin-film properties can be judiciously engineered through the careful control of deposition parameters. The protocols outlined in these application notes provide a robust starting point for the fabrication of high-quality thin films via both vacuum and solution-based methods. It is imperative for researchers to recognize that these are foundational protocols and that systematic optimization of the key parameters discussed herein will be essential to unlock the full potential of this material for specific device applications. The interplay between molecular design, processing conditions, and the resulting solid-state structure remains a central theme in the field of organic electronics, and this compound offers a fascinating platform for further exploration.

References

-

Influence of substrate surfaces on the growth of organic films. Thin Solid Films, 436 (2), 213-218 (2003). [Link]

-

The exciton dynamics in tetracene thin films. Physical Chemistry Chemical Physics, 16 (38), 20648-20657 (2014). [Link]

-

Polymorphism influences singlet fission rates in tetracene thin films. Journal of Materials Chemistry C, 7 (1), 103-110 (2019). [Link]

-

Molecular structure of the substrate-induced thin-film phase of tetracene. The Journal of Physical Chemistry Letters, 10 (15), 4145-4151 (2019). [Link]

-

Post-Growth Dynamics and Growth Modeling of Organic Semiconductor Thin Films. Langmuir, 39 (8), 3066–3075 (2023). [Link]

-

(a) Absorption spectra of dilute tetracene in THF (solid line),... | Download Scientific Diagram. ResearchGate. [Link]

-

Post-Growth Dynamics and Growth Modeling of Organic Semiconductor Thin Films. Langmuir, 39 (8), 3066-3075 (2023). [Link]

-

Growth Regulation of Organic Semiconductor Film on Graphene during Solution Evaporation: From Growth Dynamics to Vibration-Assisted Film Quality Optimization. Langmuir, 39 (43), 15449–15459 (2023). [Link]

-

Effects of Substrate Temperature on Optical, Structural, and Surface Properties of Metal–Organic Vapor Phase Epitaxy-Grown MgZnO Films. Coatings, 12 (1), 103 (2022). [Link]

-

Preparation of 6,11-Dihydroxy-5,12-tetracenedione. Organic Preparations and Procedures International, 43 (4), 360-363 (2011). [Link]

-

6,11-Dihydroxy-naphthacene-5,12-dione. PubMed. [Link]

-

5,11‐Di(thiophen‐2‐yl)Tetracene: A Novel Tetracene Derivative for Efficient Singlet Fission with Enhanced Physical and Chemical Stability in Thin Films. Advanced Functional Materials, 33 (1), 2208713 (2023). [Link]

-

6,11-Dihydroxynaphthacene-5,12-dione. National Center for Biotechnology Information. [Link]

-

Deposition and Characterization of Heterostructures Based on Doped Ferrocene for Film-Device Applications. Materials, 15 (23), 8569 (2022). [Link]

-

Pentacene thin-films obtained by thermal evaporation in high vacuum. ResearchGate. [Link]

-

6,11-Dihydroxynaphthacene-5,12-dione. ResearchGate. [Link]

Sources

Application Note: 6,11-dihydroxytetracene-5,12-dione as a Novel Sensitizer for Dye-Sensitized Solar Cells

Introduction: The Promise of Dye-Sensitized Solar Cells